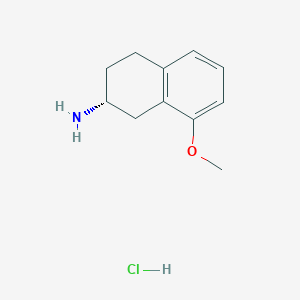
(R)-(+)-8-methoxy-2-aminotetraline hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-8-methoxy-2-aminotetraline hydrochloride is a chiral compound that belongs to the class of aminotetralines. It is known for its potential applications in medicinal chemistry, particularly as a ligand for various receptors in the central nervous system. The compound’s unique structure, featuring a methoxy group and an amino group on a tetraline backbone, contributes to its distinct pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-8-methoxy-2-aminotetraline hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetraline Backbone: The initial step involves the cyclization of a suitable precursor to form the tetraline structure.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Resolution of Enantiomers: The chiral resolution of the racemic mixture is performed using chiral chromatography or crystallization techniques to obtain the desired ®-enantiomer.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(+)-8-methoxy-2-aminotetraline hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-8-methoxy-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amino groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxylamines or other reduced derivatives.
Substitution: Formation of various substituted tetraline derivatives.
Aplicaciones Científicas De Investigación
®-(+)-8-methoxy-2-aminotetraline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a ligand for studying receptor-ligand interactions in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-(+)-8-methoxy-2-aminotetraline hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-8-methoxy-2-aminotetraline hydrochloride: The enantiomer of the compound with different pharmacological properties.
8-methoxy-2-aminotetraline: The non-chiral version of the compound.
2-aminotetraline: A simpler analog without the methoxy group.
Uniqueness
®-(+)-8-methoxy-2-aminotetraline hydrochloride is unique due to its chiral nature and the presence of both methoxy and amino groups on the tetraline backbone. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 |
Clave InChI |
GDFOHXLSNDZEHH-SBSPUUFOSA-N |
SMILES isomérico |
COC1=CC=CC2=C1C[C@@H](CC2)N.Cl |
SMILES canónico |
COC1=CC=CC2=C1CC(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)

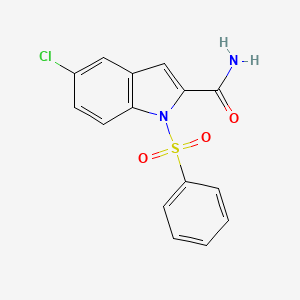
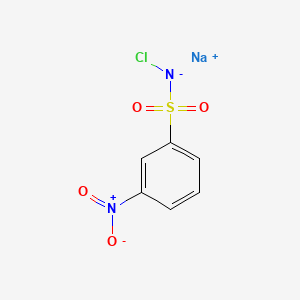
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)
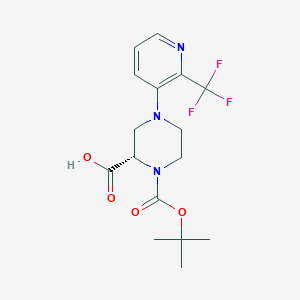

![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)
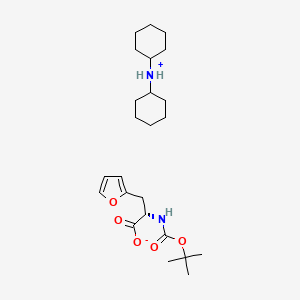
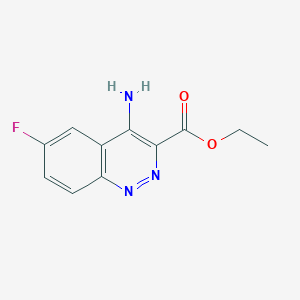
![N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)
